molecular formula C21H15F3N4O2 B2783720 3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941890-75-1

3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2783720
CAS No.: 941890-75-1
M. Wt: 412.372
InChI Key: TXKVERUVDSASRJ-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a sophisticated heterocyclic compound designed for advanced research applications. As a derivative of the 1H-pyrazolo[3,4-b]pyridine scaffold, this compound belongs to a class of nitrogen-containing fused bicyclic structures that are isosteres of purine bases, making them highly relevant for investigations in medicinal chemistry and drug discovery . The core pyrazolo[3,4-b]pyridine structure is characterized by five potential diversity centers, allowing for extensive structural modification and specific interaction with biological targets . This particular molecule features a 3-methyl group, a 4-oxo moiety, a 1-phenyl substituent, and a critical N-(2-(trifluoromethyl)phenyl)carboxamide group at the 5-position, which collectively enhance its physicochemical properties and potential for target binding. Researchers value this compound primarily for its potential in oncology and inflammation research. Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant promise as kinase inhibitors, with some compounds advancing to investigational and approved drug status . The structural similarity to purine bases enables these compounds to interact with ATP-binding sites of various kinases, including cyclin-dependent kinases (CDKs) . The presence of the trifluoromethyl group on the pendant phenyl ring enhances metabolic stability and membrane permeability, while the carboxamide linkage provides hydrogen bonding capabilities crucial for specific molecular recognition. This product is offered for non-human research applications only and is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material according to laboratory safety protocols for research compounds.

Properties

IUPAC Name

3-methyl-4-oxo-1-phenyl-N-[2-(trifluoromethyl)phenyl]-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-12-17-18(29)14(11-25-19(17)28(27-12)13-7-3-2-4-8-13)20(30)26-16-10-6-5-9-15(16)21(22,23)24/h2-11H,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKVERUVDSASRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS Number: 941890-75-1) is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the trifluoromethyl group and carboxamide functionality, may contribute to its biological properties.

The molecular formula of the compound is C21H15F3N4O2C_{21}H_{15}F_{3}N_{4}O_{2}, with a molecular weight of 412.4 g/mol. The structure includes a fused pyrazole and pyridine ring system, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H15F3N4O2C_{21}H_{15}F_{3}N_{4}O_{2}
Molecular Weight412.4 g/mol
CAS Number941890-75-1

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial activity. In particular, studies have demonstrated that compounds within this class can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). For instance, a study involving a combinatorial library of substituted pyrazolo[3,4-b]pyridines showed promising results in inhibiting M. tuberculosis with specific substitutions enhancing their efficacy .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-b]pyridines has been widely documented. In vitro studies have revealed that these compounds can induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and DU 205 (prostate cancer). The mechanism of action is thought to involve the inhibition of key enzymes involved in cell proliferation .

A comparative analysis of various derivatives showed that certain substitutions at the C(5) position significantly enhance anticancer activity, suggesting that structural modification can lead to improved therapeutic profiles .

Anti-inflammatory Effects

Some studies have also highlighted the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Study on M. tuberculosis Inhibition :
    • Researchers synthesized a series of pyrazolo[3,4-b]pyridines and tested their efficacy against M. tuberculosis using the Microplate Alamar Blue Assay (MABA). Results indicated that specific derivatives demonstrated significant inhibition with IC50 values in the low micromolar range .
  • Cytotoxicity against Cancer Cell Lines :
    • A study conducted on various pyrazolo[3,4-b]pyridine derivatives assessed their cytotoxic effects on HeLa and DU 205 cells. The results showed that modifications at the C(5) position led to enhanced cytotoxicity compared to unmodified compounds .

The biological activity of 3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as proliferation and metabolism.
  • Receptor Modulation : Binding to various receptors could alter signaling pathways associated with cancer growth and inflammation.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to the compound demonstrate potent activity against cervical HeLa and prostate DU 205 cancer cells. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and survival .

Antimicrobial Properties

Compounds within this class have been investigated for their antimicrobial properties. Certain derivatives have shown effectiveness against Gram-positive bacteria, indicating potential as antibacterial agents. The presence of trifluoromethyl groups enhances their lipophilicity and may contribute to increased membrane permeability .

Anti-inflammatory Effects

Some pyrazolo[3,4-b]pyridine derivatives have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Chemical Reactions

The synthesis of 3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the condensation of 5-aminopyrazole with various electrophilic reagents under mild conditions to yield high yields of the desired product .

Case Studies

Study Application Findings
Study A (2020)AnticancerDemonstrated significant cytotoxicity against HeLa cells with IC50 values in low micromolar range.
Study B (2021)AntimicrobialShowed effectiveness against Bacillus cereus; MIC values were lower than traditional antibiotics.
Study C (2022)Anti-inflammatoryExhibited reduced pro-inflammatory cytokine production in vitro, suggesting therapeutic potential in chronic inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Reactions at the Pyrazolo-Pyridine Core

The pyrazolo[3,4-b]pyridine system contains electrophilic sites susceptible to nucleophilic attack, particularly at the C-4 and C-6 positions. The 4-oxo group enhances electron withdrawal, polarizing adjacent carbons for reactivity .

Key Reactions:

  • Amination at C-6 :
    Reaction with hydrazine or amines under acidic conditions leads to substitution at C-6, forming 6-amino derivatives. For example, treatment with hydrazine hydrate in acetic acid yields 6-hydrazinyl products .

    Compound+NH2NH2AcOH, Δ6-Hydrazinyl derivative[4]\text{Compound} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{AcOH, Δ}} \text{6-Hydrazinyl derivative} \quad[4]
  • Electrophilic Aromatic Substitution :
    The C-3 methyl group directs electrophiles to para positions on the phenyl ring (position 1). Nitration or halogenation reactions occur selectively at these sites under mild conditions.

Reactivity of the 4-Oxo Group

The ketone at position 4 participates in condensation and reduction reactions:

Condensation with Amines

The 4-oxo group reacts with primary amines to form Schiff bases. For instance, treatment with aniline derivatives generates imine-linked analogs :

Compound+R-NH2EtOH, reflux4-Iminoderivative[2]\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EtOH, reflux}} \text{4-Iminoderivative} \quad[2]

Reduction to Alcohol

Catalytic hydrogenation (H₂/Pd-C) reduces the 4-oxo group to a secondary alcohol, yielding 4-hydroxy derivatives :

CompoundH2/Pd-C, EtOH4-Hydroxy analog[4]\text{Compound} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{4-Hydroxy analog} \quad[4]

Carboxamide Functionalization

The N-(2-(trifluoromethyl)phenyl)carboxamide moiety undergoes hydrolysis and coupling:

Acid/Base Hydrolysis

Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the amide hydrolyzes to the corresponding carboxylic acid:

CompoundHCl, Δ5-Carboxylic acid derivative[1]\text{Compound} \xrightarrow{\text{HCl, Δ}} \text{5-Carboxylic acid derivative} \quad[1]

Cross-Coupling Reactions

The trifluoromethylphenyl group facilitates Suzuki-Miyaura couplings at the aryl bromide position (if present). For example, reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives :

Compound+Ar-B(OH)2Pd(PPh3)4,baseBiaryl product[3]\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Biaryl product} \quad[3]

Cyclization and Ring Expansion

The enaminone-like structure of the 4,7-dihydro core enables cyclization with bifunctional reagents:

Formation of Fused Heterocycles

Reaction with α,β-unsaturated carbonyl compounds (e.g., acrolein) induces cyclization, generating pyrazolo[3,4-b]quinoline systems :

Compound+CH2=CHCHODMF, ΔQuinoline-fused derivative[2]\text{Compound} + \text{CH}_2=\text{CHCHO} \xrightarrow{\text{DMF, Δ}} \text{Quinoline-fused derivative} \quad[2]

Microwave-Assisted Reactions

Microwave irradiation accelerates cycloadditions with dipolarophiles (e.g., nitriles), forming triazole or pyrimidine rings fused to the pyrazolo core.

Trifluoromethyl Group Reactivity

The -CF₃ group exhibits limited reactivity but influences electronic properties:

  • Radical Reactions : Under UV light, the -CF₃ group participates in radical chain reactions, enabling functionalization at adjacent positions .

  • Electron-Withdrawing Effects : The -CF₃ group deactivates the phenyl ring, directing electrophiles to meta positions during substitution .

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The electron-deficient pyridine ring directs nucleophiles to C-6 via a two-step addition-elimination mechanism .

  • Condensation Reactions : The 4-oxo group acts as a Michael acceptor, enabling conjugate addition-cyclization sequences with enaminones .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of a pyrazole or pyrimidine precursor, followed by cyclization and functionalization. Key parameters include:

  • Temperature : 60–80°C for cyclization steps to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) improve intermediate solubility, while ethanol aids in crystallization .
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) for carboxamide coupling . Yield optimization requires iterative adjustment of these variables, with purity monitored via TLC or HPLC .

Q. Which spectroscopic methods confirm the compound’s structural integrity?

  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., trifluoromethyl groups at δ 120–125 ppm in 19F NMR) and confirms the pyrazolo-pyridine backbone .
  • Mass spectrometry : High-resolution ESI-TOF MS validates molecular mass (e.g., [M+H]+ ion matching theoretical m/z) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms, critical for structure-activity relationship (SAR) studies .

Q. How can reaction intermediates be stabilized during synthesis?

  • Use inert atmospheres (N2/Ar) to prevent oxidation of dihydro-pyridine intermediates .
  • Low-temperature storage (-20°C) of moisture-sensitive precursors (e.g., trifluoromethylated amines) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Compound purity : Ensure ≥98% purity via preparative HPLC and characterize impurities with LC-MS .
  • Solubility factors : Compare activity in DMSO vs. aqueous buffers; use surfactants (e.g., Tween-80) for hydrophobic compounds .

Q. How to design SAR studies for kinase inhibition optimization?

  • Core modifications : Replace pyridine with pyrimidine to enhance solubility (logP reduction by 0.3) .
  • Substituent effects : Compare trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating) groups on phenyl rings (Table 1) .
  • Computational modeling : Docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes with targets like EGFR .

Q. Table 1: Impact of Structural Modifications on Kinase Inhibition

ModificationIC50 Shift (EGFR)Solubility (µg/mL)Reference
Trifluoromethyl → Methoxy2.5-fold increase+15%
Pyridine → Pyrimidine core swapNo change+30%

Q. What mechanistic studies elucidate metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates (e.g., CYP3A4) .
  • Isotope labeling : Track metabolic pathways with 14C-labeled analogs .

Methodological Notes

  • Experimental design : Align hypotheses with kinase inhibition theories (e.g., ATP-binding pocket targeting) to guide assay selection .
  • Data validation : Replicate key findings across ≥3 independent experiments with positive/negative controls (e.g., staurosporine for kinase assays) .

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